The compound (3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule that belongs to the class of antiglaucoma agents. It is primarily recognized for its potential therapeutic applications in ocular health, particularly in the treatment of conditions like glaucoma.
This compound is classified as an impurity reference material and is produced according to stringent international standards (ISO 17025). Its molecular formula is with a molecular weight of approximately 406.47 g/mol. The compound is often used in pharmaceutical research and development, particularly in the context of drug formulation and toxicology studies .
The synthesis of this compound can be achieved through established organic chemistry techniques. For instance, it may involve multi-step reactions starting from simpler organic precursors. Specific methods may include:
The exact synthetic pathway can vary based on the starting materials and desired purity levels, but detailed protocols are typically available in chemical literature or patents related to similar compounds .
The molecular structure features a hexahydrocyclopenta[b]furan ring system, which contributes to its unique properties. The stereochemistry at various chiral centers (3aR, 4R, 5R, 6aS) is crucial for its biological activity.
Key structural data includes:
O[C@@H](CCc1ccccc1)\C=C$$C@H]2[C@H](O)C[C@@H]3OC(O)C[C@H]23
InChI=1S/C25H26O5/c26-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10...
The compound's crystal structure has been analyzed, revealing bond lengths and angles consistent with typical organic compounds .
The compound can participate in various chemical reactions typical for organic molecules with functional groups such as hydroxyls and esters. Potential reactions include:
These reactions are significant for modifying the compound for specific applications or improving its pharmacological properties .
The mechanism of action for this compound as an antiglaucoma agent involves modulation of intraocular pressure by influencing ocular fluid dynamics. It may act by:
Data from pharmacological studies indicate that compounds with similar structures often exhibit these mechanisms, supporting their use in treating glaucoma .
Key physical properties include:
Chemical properties include:
Detailed analyses such as melting point determination, spectral analysis (NMR, IR), and chromatography are essential for characterizing the compound's properties .
This compound has significant applications in scientific research, particularly within pharmacology and medicinal chemistry. Its primary uses include:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3